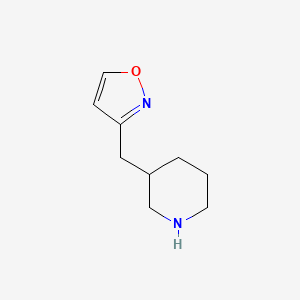
3-(3-Piperidylmethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Piperidylmethyl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Piperidylmethyl)isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions, which provides high regioselectivity and yields . Another approach involves the condensation of primary nitro compounds with aldehydes or activated ketones .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include solid support, microwave-assisted, and ultrasonication techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-Piperidylmethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Reactions with electrophiles or nucleophiles to introduce different substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Copper (I) chloride (CuCl) as a catalyst.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include substituted isoxazoles, which can be further functionalized for various applications .
Scientific Research Applications
3-(3-Piperidylmethyl)isoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Piperidylmethyl)isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in pain and inflammation pathways, leading to its analgesic and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to isoxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains sulfur instead of oxygen.
Uniqueness
3-(3-Piperidylmethyl)isoxazole is unique due to the presence of the piperidine moiety, which can enhance its biological activity and selectivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(piperidin-3-ylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-2-8(7-10-4-1)6-9-3-5-12-11-9/h3,5,8,10H,1-2,4,6-7H2 |
InChI Key |
TUZLNACQCCVNDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















